

Comparative Guide to Kovats Retention Indices of Highly Branched Alkanes

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Compound of Interest

Compound Name: **2,2,3,5,5-Pentamethylhexane**

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For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of Kovats retention indices for highly branched alkanes, serving as alternatives to **2,2,3,5,5-Pentamethylhexane**, for which no experimental retention index data was found in available literature and databases. The data presented herein is for structurally similar compounds, offering insights into the gas chromatographic behavior of highly substituted hydrocarbons.

Introduction to Kovats Retention Index

The Kovats retention index (KI) is a dimensionless value in gas chromatography (GC) that indicates where a compound elutes relative to a series of n-alkanes. It helps to standardize retention times across different instruments and conditions, making it a valuable tool for compound identification. The retention index is dependent on the analyte's structure and the polarity of the GC column's stationary phase.

Data Summary of Kovats Retention Indices for 2,2,3,5,5-Pentamethylhexane Alternatives

The following table summarizes the experimentally determined Kovats retention indices for several highly branched alkanes and a cycloalkane on various stationary phases. These compounds are presented as structural analogs to **2,2,3,5,5-Pentamethylhexane**.

Compound	Molecular Formula	Stationary Phase Type	Stationary Phase	Kovats Retention Index (KI)
2,2,3,4,4-Pentamethylpentane	C10H22	Standard Non-Polar	Not Specified	922[1]
Semi-Standard Non-Polar	Not Specified	918 - 922[1]		
1,2,3,4,5-Pentamethylcyclohexane	C11H22	Standard Non-Polar	Not Specified	1050 - 1105[2]
Semi-Standard Non-Polar	Not Specified	1093[2]		
2,2,4,6,6-Pentamethylheptane	C12H26	Standard Non-Polar	Not Specified	990 - 1003[3]
Semi-Standard Non-Polar	Not Specified	980 - 1007.3[3]		
Standard Polar	HP-Wax	915[3][4]		
Standard Non-Polar	DB-5	997[4]		

Experimental Protocols

The determination of Kovats retention indices involves the analysis of the target compound and a series of n-alkanes under identical gas chromatographic conditions. While specific experimental details for each data point in the table are not fully available, a general protocol for such an analysis is outlined below.

1. Sample and Standard Preparation:

- Analyte Solution: A dilute solution of the high-purity branched alkane is prepared in a volatile solvent such as hexane or dichloromethane.
- n-Alkane Standard: A mixture of a homologous series of n-alkanes (e.g., C8 to C20) is prepared in the same solvent. The concentration of each n-alkane should be sufficient to produce a distinct peak.

2. Gas Chromatography (GC) Conditions:

- Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used for hydrocarbon analysis.
- Column: A capillary column with a specific stationary phase is installed. Common choices include:
 - Non-Polar: 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5MS).
 - Polar: Polyethylene glycol (e.g., HP-Wax, DB-Wax).
- Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
- Temperature Program: A temperature program is employed to ensure the elution of all compounds within a reasonable time. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 5-10 °C/min).
- Injection: A small volume (e.g., 1 µL) of the sample and the n-alkane standard are injected separately or co-injected.

3. Data Analysis and Kovats Index Calculation:

The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:

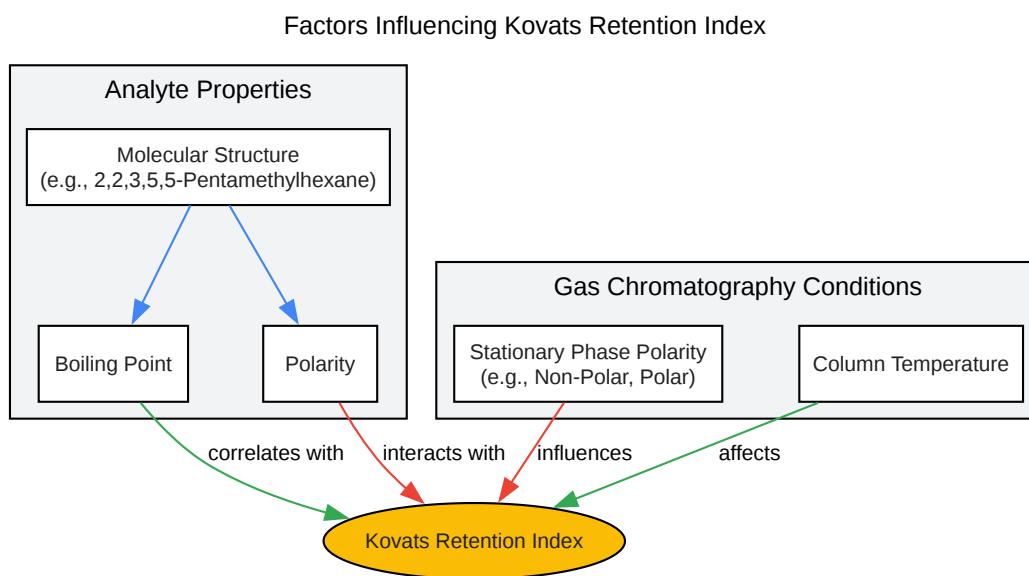
$$I = 100 * [n + (tR(\text{unknown}) - tR(n)) / (tR(N) - tR(n))]$$

Where:

- n is the carbon number of the n-alkane eluting immediately before the unknown compound.

- N is the carbon number of the n-alkane eluting immediately after the unknown compound.
- $tR(\text{unknown})$ is the retention time of the unknown compound.
- $tR(n)$ is the retention time of the n-alkane with carbon number n.
- $tR(N)$ is the retention time of the n-alkane with carbon number N.

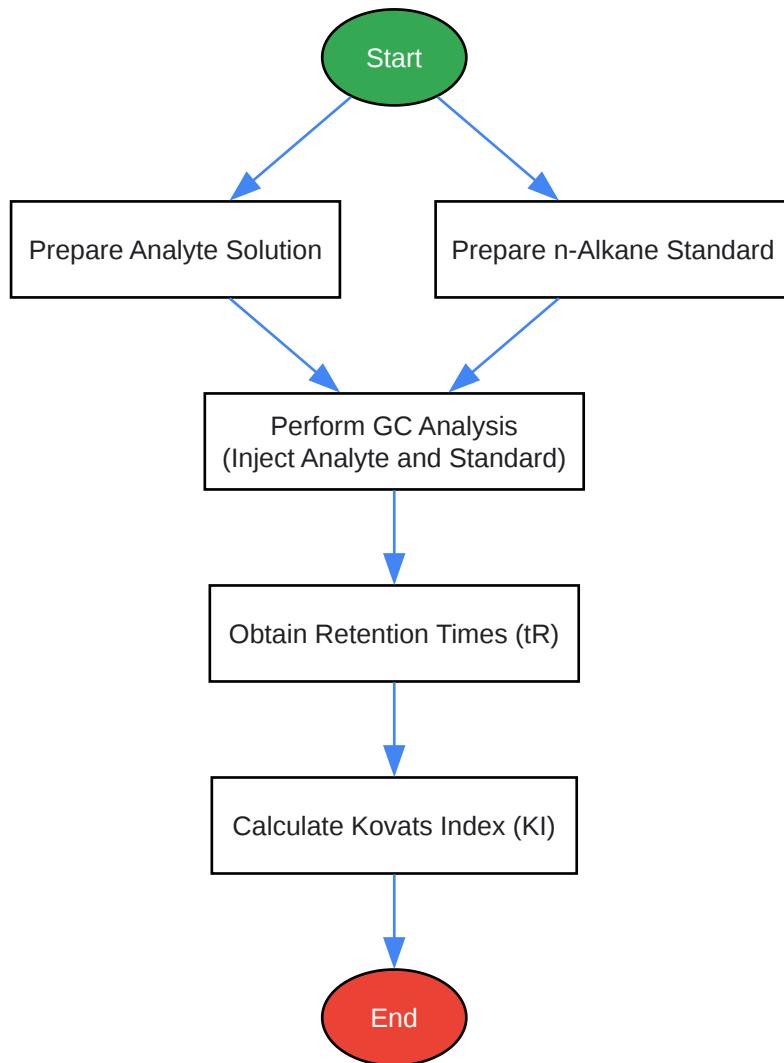
Visualizations



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Caption: Relationship between analyte properties, GC conditions, and the Kovats retention index.

Experimental Workflow for Kovats Index Determination

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References

- 1. 2,2,3,4,4-Pentamethylpentane | C10H22 | CID 519303 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4,5-Pentamethylcyclohexane | C11H22 | CID 528294 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. The Kovats Retention Index: 2,2,4,6,6-Pentamethylheptane (C12H26) [pherobase.com]
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